1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
Description
This compound features a urea linker bridging a 3,4-dimethoxybenzyl group and a dibenzo[b,f][1,4]oxazepin moiety. The dibenzooxazepin core is substituted with an ethyl group at position 10 and an oxo group at position 11. The urea linkage enables hydrogen bonding, which may influence receptor affinity and solubility.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-4-28-19-7-5-6-8-21(19)33-20-12-10-17(14-18(20)24(28)29)27-25(30)26-15-16-9-11-22(31-2)23(13-16)32-3/h5-14H,4,15H2,1-3H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJDHZBSGJKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Core Heterocycle Variations
- Oxazepin vs. Diazepin vs.
Substituent Effects
- 10-Ethyl vs. 10-Methyl (F732-0017 ): The ethyl group in the main compound increases lipophilicity (logP ~3.2 vs.
- Urea vs. Sulfonamide Linkers: Urea (main compound) offers two NH groups for hydrogen bonding, favoring interactions with polar receptors.
- Aromatic Substituents :
Molecular Weight and Solubility
- The main compound’s higher molecular weight (~445.5 g/mol) compared to (389.4 g/mol) suggests reduced solubility, mitigated by the polar urea group. Thiazepin derivatives like (285.3 g/mol) are smaller but less lipophilic due to the carboxylic acid group .
Hypothesized Pharmacological Impacts
- Receptor Binding : The urea linker in the main compound may target serine proteases or kinases, while sulfonamide-containing F732-0017 could inhibit carbonic anhydrases.
- Metabolic Stability : Ethyl and methoxy groups may slow oxidative metabolism compared to methyl substituents in .
- Bioavailability : The dimethoxybenzyl group’s lipophilicity may enhance CNS penetration relative to diazepin-based , which has a bulkier acetyl-methoxyphenyl substituent.
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